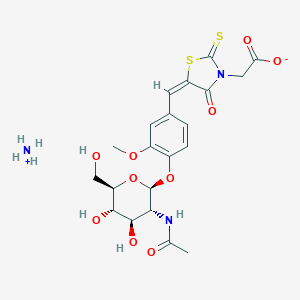
Paphnr
Descripción general
Descripción
Paphnr is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. It is a member of the pyrazole family and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
Paphnr acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It also has antioxidant properties, which help to reduce oxidative stress and prevent cellular damage. Paphnr has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Paphnr has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in the body. It also increases the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Paphnr in lab experiments is its potential to reduce inflammation and oxidative stress, which are common factors in many diseases. It is also relatively easy to synthesize and has been found to have low toxicity levels. However, one of the limitations of using Paphnr is its limited solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving Paphnr. One area of interest is its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research could explore the potential of Paphnr in reducing inflammation and oxidative stress in other diseases, such as cardiovascular disease and diabetes.
Métodos De Síntesis
Paphnr can be synthesized through a multistep process starting with the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 1-phenyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with piperazine to form Paphnr.
Aplicaciones Científicas De Investigación
Paphnr has been used in various scientific research studies due to its potential applications in different fields. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
InChI |
InChI=1S/C31H40N3O9/c1-30(2)12-17(13-31(3,4)34(30)38)32-33-29(37)26-20(14-35)27(36)19-11-22-21(42-15-43-22)10-18(19)25(26)16-8-23(39-5)28(41-7)24(9-16)40-6/h8-11,20,25-27,35-36H,12-15H2,1-7H3,(H,33,37)/t20-,25+,26-,27-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLWKWABIVMDT-JYIOINSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)CC(N1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NNC(=O)[C@H]2[C@@H]([C@H](C3=CC4=C(C=C3[C@H]2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)CC(N1[O])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921897 | |
| Record name | [4-({Hydroxy[8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-6-yl]methylidene}hydrazinylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paphnr | |
CAS RN |
116003-93-1 | |
| Record name | 2,2,6,6-Tetramethyl-4-[2-[[(5R,6R,7R,8R)-5,6,7,8-tetrahydro-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)naphtho[2,3-d]-1,3-dioxol-6-yl]carbonyl]hydrazinylidene]-1-piperidinyloxy | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116003-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Podophyllic acid piperidyl hydrazone nitroxide radical | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116003931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-({Hydroxy[8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-2H-naphtho[2,3-d][1,3]dioxol-6-yl]methylidene}hydrazinylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50921897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)








![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)

